
(Chloromethyl)(fluoro)dimethylsilane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(Chloromethyl)(fluoro)dimethylsilane is an organosilicon compound with the molecular formula C3H8ClFSi. This compound is characterized by the presence of both chloromethyl and fluoro groups attached to a silicon atom, which is also bonded to two methyl groups. The unique combination of these functional groups imparts distinct chemical properties to the compound, making it valuable in various scientific and industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (Chloromethyl)(fluoro)dimethylsilane typically involves the reaction of chloromethylsilane with a fluorinating agent. One common method is the reaction of chloromethyl(dimethyl)silane with hydrogen fluoride (HF) under controlled conditions. The reaction is carried out in an inert atmosphere, often using a solvent such as dichloromethane to facilitate the reaction. The reaction can be represented as follows:
ClCH2Si(CH3)2H+HF→ClCH2Si(CH3)2F+H2
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale fluorination processes using specialized equipment to handle the reactive and corrosive nature of hydrogen fluoride. The process is optimized to ensure high yield and purity of the final product, often involving multiple purification steps such as distillation and recrystallization.
Análisis De Reacciones Químicas
Types of Reactions
(Chloromethyl)(fluoro)dimethylsilane undergoes various chemical reactions, including:
Substitution Reactions: The chloromethyl group can be substituted with other nucleophiles, such as amines or alcohols, to form new organosilicon compounds.
Oxidation Reactions: The compound can be oxidized to form silanols or siloxanes, depending on the reaction conditions and oxidizing agents used.
Reduction Reactions: Reduction of the compound can lead to the formation of silanes with different functional groups.
Common Reagents and Conditions
Substitution: Reagents such as sodium alkoxides or amines are commonly used in substitution reactions, typically carried out in polar solvents like tetrahydrofuran (THF) or dimethylformamide (DMF).
Oxidation: Oxidizing agents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) are used in oxidation reactions, often in the presence of catalysts.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed in reduction reactions.
Major Products Formed
Substitution: Formation of new organosilicon compounds with different functional groups.
Oxidation: Formation of silanols or siloxanes.
Reduction: Formation of silanes with altered functional groups.
Aplicaciones Científicas De Investigación
(Chloromethyl)(fluoro)dimethylsilane finds applications in various fields of scientific research:
Chemistry: Used as a precursor in the synthesis of complex organosilicon compounds and as a reagent in organic synthesis.
Biology: Employed in the modification of biomolecules for research purposes, such as labeling or cross-linking studies.
Medicine: Investigated for potential use in drug delivery systems and as a component in the synthesis of pharmaceutical intermediates.
Industry: Utilized in the production of specialty polymers, coatings, and adhesives with unique properties.
Mecanismo De Acción
The mechanism of action of (Chloromethyl)(fluoro)dimethylsilane involves its reactivity with various nucleophiles and electrophiles. The chloromethyl and fluoro groups provide sites for chemical reactions, allowing the compound to participate in substitution, oxidation, and reduction reactions. The silicon atom, bonded to both methyl groups, imparts stability to the compound while allowing for functional group modifications.
Comparación Con Compuestos Similares
Similar Compounds
(Chloromethyl)dimethylsilane: Lacks the fluoro group, making it less reactive in certain substitution reactions.
(Fluoromethyl)dimethylsilane: Contains a fluoromethyl group instead of chloromethyl, leading to different reactivity patterns.
(Chloromethyl)(methyl)dimethylsilane: Contains an additional methyl group, altering its chemical properties and reactivity.
Uniqueness
(Chloromethyl)(fluoro)dimethylsilane is unique due to the presence of both chloromethyl and fluoro groups, which provide distinct reactivity patterns and make it a versatile compound for various applications. The combination of these functional groups allows for a wide range of chemical modifications and reactions, making it valuable in both research and industrial settings.
Propiedades
Número CAS |
421-21-6 |
|---|---|
Fórmula molecular |
C3H8ClFSi |
Peso molecular |
126.63 g/mol |
Nombre IUPAC |
chloromethyl-fluoro-dimethylsilane |
InChI |
InChI=1S/C3H8ClFSi/c1-6(2,5)3-4/h3H2,1-2H3 |
Clave InChI |
YVAKMDBUZRKCCY-UHFFFAOYSA-N |
SMILES canónico |
C[Si](C)(CCl)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


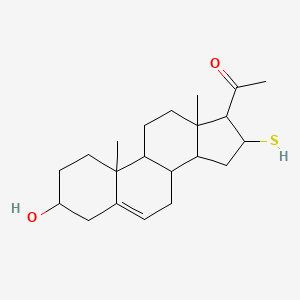
![Bicyclo[3.1.1]heptane-2-carboxylic acid, 2-hydroxy-6,6-dimethyl-](/img/structure/B14754679.png)
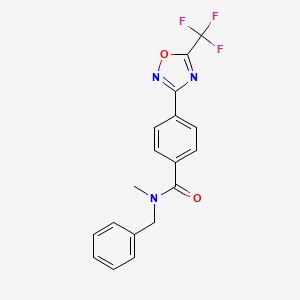
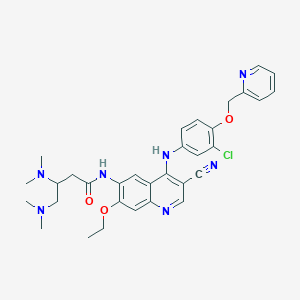
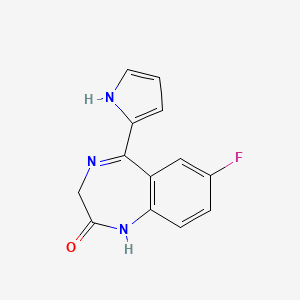


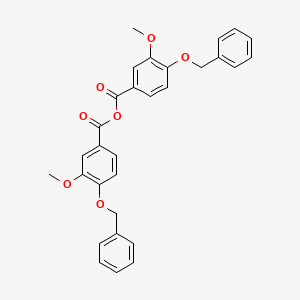

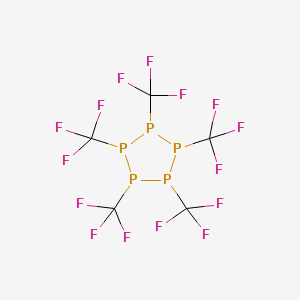
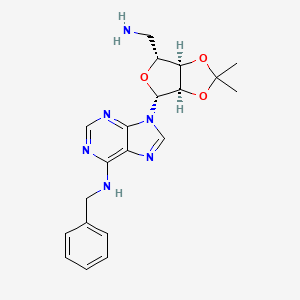
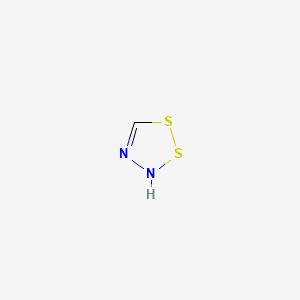
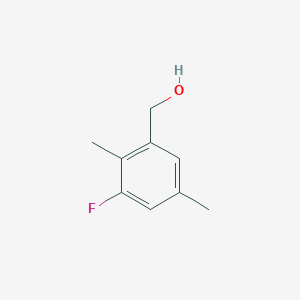
![2,2,2-Trifluoro-1-[4-(methoxymethoxy)phenyl]ethanone](/img/structure/B14754778.png)
